(2S,3S,4R,5S,6S)-2-Methyl-6-(2-naphthyloxy)tetrahydropyran-3,4,5-triol is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of molecules known as tetrahydropyrans, which are cyclic ethers derived from sugars. The presence of multiple hydroxyl groups in its structure suggests that it may exhibit interesting biological activities.
The compound can be synthesized through various chemical methods, often involving the manipulation of sugar derivatives or related precursors. The specific synthesis pathway can vary based on the desired stereochemistry and functionalization.
This compound can be classified under:
The synthesis of (2S,3S,4R,5S,6S)-2-Methyl-6-(2-naphthyloxy)tetrahydropyran-3,4,5-triol typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure the correct stereochemistry is obtained. Techniques such as chromatography may be employed for purification.
The molecular structure of (2S,3S,4R,5S,6S)-2-Methyl-6-(2-naphthyloxy)tetrahydropyran-3,4,5-triol can be represented as follows:
The compound features a tetrahydropyran ring with a methyl group and a naphthyloxy substituent at specific positions.
Key structural data includes bond lengths and angles that define the three-dimensional conformation of the molecule. Advanced techniques such as NMR spectroscopy and X-ray crystallography are typically used to elucidate these details.
The compound is expected to participate in various chemical reactions typical for tetrahydropyrans:
Reactivity studies may involve assessing the compound's behavior in different solvents and under varying pH conditions to understand its stability and potential transformations.
The mechanism of action for (2S,3S,4R,5S,6S)-2-Methyl-6-(2-naphthyloxy)tetrahydropyran-3,4,5-triol could involve interactions with biological targets such as enzymes or receptors. The hydroxyl groups may facilitate hydrogen bonding interactions which could enhance binding affinity.
Quantitative data on binding affinities and biological activity would typically be gathered through assays such as enzyme inhibition studies or receptor binding assays.
(2S,3S,4R,5S,6S)-2-Methyl-6-(2-naphthyloxy)tetrahydropyran-3,4,5-triol has potential applications in:
Its unique structural features make it an interesting candidate for further research into therapeutic applications or as a building block in organic synthesis.
Regioselective glycosylation is pivotal for constructing the tetrahydropyran core with precise stereochemistry. For Group B Streptococcus (GBS) vaccine-related glycans, optimized methods enable selective β-glycosidic bond formation between GlcNAc and galactose acceptors. Key advancements include the use of 2,6-di-O-benzoyl-protected galactosyl acceptors coupled with glucosamine donors under NIS/AgOTf activation, achieving β1-3 linkages in yields up to 77% [3]. This strategy overcomes inherent challenges in differentiating equatorial (C3-OH) and axial (C4-OH) hydroxyl groups in glucopyranosyl systems. Comparative studies reveal that benzoyl groups enhance C3-OH reactivity over C4-OH by modulating electron density, whereas benzyl groups show lower selectivity [6] [3]. For the tetrahydropyran triol framework, analogous approaches ensure correct stereochemical relationships between C3, C4, and C5 positions through donor-acceptor matching and Lewis acid catalysis.
Table 1: Regioselective Glycosylation Optimization
| Donor | Acceptor | Promoter | Temp (°C) | β1-3 Yield | β1-4 Yield |
|---|---|---|---|---|---|
| GlcNPhth SPh (6) | 2,6-di-O-Bz-Gal (11) | NIS/AgOTf | -30 | 53% | <5% |
| GlcNTroc Imidate (8) | 2,6-di-O-Bz-Gal (11) | TMSOTf | -10 | 77% | <5% |
| GlcNPhth SPh (6) | 2,6-di-O-Bn-Gal (10) | NIS/AgOTf | 30 | 43% | 26% |
Abbreviations: Phth = Phthalimido, Troc = Trichloroethyl carbamate, Bz = Benzoyl, Bn = Benzyl [3]
Stereocontrol at C2 is achieved through chiral Cr(III)–salen catalysts, which direct enantioselective epoxide ring-opening. These complexes facilitate asymmetric methyl group installation by coordinating epoxide oxygen and activating nucleophiles. In tetrahydropyran systems, macrocyclic oligomer-supported Cr(III)–salen catalysts with 8–12-bond linkers provide optimal enantioselectivity (up to 98% ee) for methyl-bearing epoxides. The linker length critically influences stereochemical outcomes: shorter linkers (3-bonds) accelerate reactions but reduce ee, while longer linkers (12-bonds) enhance enantioselectivity due to improved transition-state organization [5]. For the 2-methyl substituent, Jacobsen-type catalysts resolve racemic epoxide intermediates via kinetic resolution, yielding enantiopure (2S)-configured tetrahydropyrans. This approach is integrated with subsequent hydroxylation steps to install C3–C5 stereocenters without racemization [3] [5].
The naphthyloxy moiety at C6 is installed through SNAr reactions under basic conditions. 2-Naphthol, activated by electron-withdrawing groups (e.g., nitro or halogen), reacts with C6-alcohols of tetrahydropyran intermediates. Key conditions include:
Orthogonal protection is essential for differential functionalization of tetrahydropyran triols. Key strategies include:
Table 2: Orthogonal Protection of Tetrahydropyran Polyols
| Step | Target Position | Protecting Group | Conditions | Yield | ||
|---|---|---|---|---|---|---|
| 1 | C6-OH | TBDMS | TBDMSCl, pyridine/TBAB, rt | 84% | ||
| 2 | C3/C4-OH | Bz | BzCl, Bu₂SnO, Et₃N | 89% | ||
| 3 | C6-OH | Lev | LevOH, DCC/DMAP, CH₂Cl₂ | 91% | ||
| 4 | C6-OH | Deprotection | Hydrazine acetate, THF | 95% |
Epoxide ring-opening establishes C2–C3 stereorelationships critical for the tetraol system. Macrocyclic oligomer-supported Cr(III)–salen catalysts enable enantioselective desymmetrization of glycidol-derived epoxides. For cis-disubstituted tetrahydropyran epoxides:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1